6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
“6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is part of the imidazo[1,2-a]pyridines class of compounds, which have attracted significant interest due to their promising and diverse bioactivity .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis
The molecular formula of “this compound” is CHBrNO . Its average mass is 225.042 Da and its monoisotopic mass is 223.958511 Da .Chemical Reactions Analysis
The compound can react with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine . It can also react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is bacterial cells, specifically Staphylococcus aureus . This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been shown to possess a broad range of biological activity .
Mode of Action
It’s known that the compound interacts with its target through a process involving the substitution of a hydrogen atom at the c-3 carbon atom . This interaction leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Biochemical Pathways
Given its antimicrobial properties, it’s likely that the compound interferes with essential biochemical pathways in the bacterial cells, leading to their death .
Result of Action
The primary result of the action of this compound is its antimicrobial effect against Staphylococcus aureus . The compound has shown antimicrobial properties at concentrations of 2700 and 675 μg/ml .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, such as “6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are likely to continue to be a focus of research in the future .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and nucleic acids, potentially leading to cellular damage or therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can affect mitochondrial function, thereby altering cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular processes. For example, the compound can inhibit DNA polymerase, thereby affecting DNA replication and repair. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The stability of this compound is influenced by factors such as temperature and pH. Over time, it may undergo degradation, leading to the formation of by-products that can have distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a significant biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with cellular macromolecules. These interactions can lead to the formation of adducts with proteins and DNA, potentially resulting in mutagenic or carcinogenic effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The targeting to specific compartments can be mediated by post-translational modifications or the presence of targeting signals. For instance, the localization to the nucleus can enable interactions with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVICLOBRWKMASM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373720 |
Source
|
Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-58-2 |
Source
|
Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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